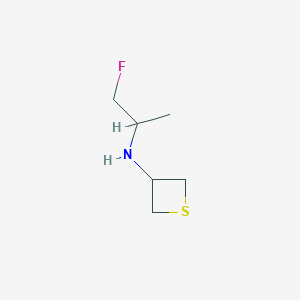

N-(1-Fluoropropan-2-yl)thietan-3-amine

Description

Contextual Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional thermal and oxidative stability to fluorinated compounds. This stability is a key factor in their widespread use in a variety of applications.

In medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy for enhancing the efficacy of drug candidates. Fluorine substitution can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. Notable examples of fluorinated drugs include the antidepressant fluoxetine and the antifungal agent fluconazole.

Beyond pharmaceuticals, fluorinated organic molecules have found extensive applications in materials science. Their unique properties have led to their use in the production of high-performance polymers, specialty lubricants, and advanced liquid crystal displays. The non-flammability of certain organofluorine compounds also makes them valuable components in fire-fighting foams. The growing importance of fluorinated compounds has spurred significant research into new and efficient methods for their synthesis.

Importance of Four-Membered Sulfur Heterocycles (Thietanes) in Synthetic and Mechanistic Studies

Thietanes, which are four-membered rings containing one sulfur and three carbon atoms, are a fascinating class of heterocyclic compounds. wikipedia.org While less common than their five- and six-membered counterparts, their inherent ring strain endows them with unique reactivity, making them valuable intermediates in organic synthesis. beilstein-journals.org The strained nature of the thietane (B1214591) ring allows for selective ring-opening reactions, providing access to a variety of sulfur-containing acyclic and heterocyclic structures that would be challenging to prepare through other means.

Thietanes are not merely synthetic curiosities; they are also found in the core structures of some biologically active compounds and natural products. beilstein-journals.org For instance, certain thietane derivatives have been investigated for their potential as pharmaceutical agents. beilstein-journals.org The synthesis of thietanes has been an area of active research, with various methods developed, including intramolecular cyclizations and photochemical [2+2] cycloadditions. nih.gov The study of thietane chemistry continues to provide valuable insights into reaction mechanisms and the behavior of strained-ring systems.

Role of Fluorinated Amines as Advanced Synthetic Intermediates and Chiral Building Blocks

Fluorinated amines represent a critically important class of compounds that combine the unique properties of the fluorine atom with the versatile reactivity of the amino group. The presence of fluorine can significantly modulate the basicity of the amine, a property that is often fine-tuned in the design of new drug molecules to improve their pharmacokinetic profiles. nih.gov

The synthesis of fluorinated amines, particularly those possessing stereocenters, is a significant challenge in organic chemistry. nih.gov Consequently, a great deal of research has been dedicated to the development of stereoselective methods for their preparation. acs.org These chiral fluorinated amines serve as valuable building blocks for the synthesis of more complex and medicinally relevant molecules. nih.govwhiterose.ac.uk Various strategies have been employed for their asymmetric synthesis, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic approaches. acs.orgresearchgate.net The development of efficient and selective methods for the synthesis of enantiomerically pure fluorinated amines is crucial for advancing drug discovery and development. acs.org

Structural and Stereochemical Considerations for N-(1-Fluoropropan-2-yl)thietan-3-amine

The structure of this compound presents several interesting stereochemical features that are critical to understanding its potential properties and applications. The molecule possesses two potential stereocenters:

C2 of the propan-2-yl group: The carbon atom to which the fluorine atom is attached is a stereocenter, leading to the possibility of (R)- and (S)-enantiomers.

C3 of the thietane ring: The carbon atom of the thietane ring to which the amino group is attached is also a stereocenter, giving rise to another pair of (R)- and (S)-enantiomers.

The presence of two stereocenters means that this compound can exist as a mixture of four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between the (2R, 3R) and (2R, 3S) isomers (and other similar pairs) is diastereomeric.

Data Tables

Table 1: Key Structural Features of this compound

| Feature | Description |

| Fluorinated Alkyl Chain | 1-Fluoropropan-2-yl group |

| Heterocycle | Thietane (four-membered sulfur-containing ring) |

| Functional Group | Secondary amine |

| Potential Stereocenters | C2 of the propan-2-yl group and C3 of the thietane ring |

Table 2: Potential Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

| 1 | R | R | Enantiomer of (2S, 3S) |

| 2 | S | S | Enantiomer of (2R, 3R) |

| 3 | R | S | Enantiomer of (2S, 3R) |

| 4 | S | R | Enantiomer of (2R, 3S) |

Properties

Molecular Formula |

C6H12FNS |

|---|---|

Molecular Weight |

149.23 g/mol |

IUPAC Name |

N-(1-fluoropropan-2-yl)thietan-3-amine |

InChI |

InChI=1S/C6H12FNS/c1-5(2-7)8-6-3-9-4-6/h5-6,8H,2-4H2,1H3 |

InChI Key |

OVIXMJAUDZSPAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CF)NC1CSC1 |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for N 1 Fluoropropan 2 Yl Thietan 3 Amine

Identification of Key Synthons and Potential Precursors for N-(1-Fluoropropan-2-yl)thietan-3-amine

The primary disconnection of the C-N bond between the thietane (B1214591) ring and the fluoropropyl side chain simplifies the target molecule into two key synthons.

Synthon A: A 1-fluoropropan-2-yl ammonium (B1175870) cation.

Synthon B: A thietan-3-yl anion.

These idealized synthons correspond to tangible chemical reagents that can be used in the forward synthesis. The most practical precursor for Synthon A is 1-fluoropropan-2-amine (B13302918) . For Synthon B, a common and effective precursor is thietan-3-one (B1315229) , which possesses an electrophilic carbonyl carbon that can react with the nucleophilic amine.

Further deconstruction of these primary precursors is necessary:

1-Fluoropropan-2-amine: This chiral amine can be envisioned as arising from a chiral amino acid, such as L-alanine, or through the asymmetric amination of a propanone derivative.

Thietan-3-one: The synthesis of the thietane ring is a significant challenge. Retrosynthetically, thietan-3-one can be derived from 1,3-dihalopropan-2-one or a related acyclic precursor with appropriate functional groups for cyclization.

The following table outlines the key precursors and their retrosynthetic relationship to the target molecule.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 1-Fluoropropan-2-amine | CH₃CH(NH₂)CH₂F | Provides the fluorinated side chain. |

| Thietan-3-one | C₃H₄OS | Provides the core thietane ring structure. |

| 1,3-Dihalo-2-propanone | XCH₂COCH₂X | Acyclic precursor for the thietane ring. |

Analysis of Carbon-Nitrogen Bond Formation Strategies

The formation of the C-N bond is a critical step in coupling the two main fragments of the molecule. The function of many biologically active molecules is dependent on the strategic placement of carbon-nitrogen bonds. nih.gov

Reductive Amination: The most direct and widely used strategy for this transformation is the reductive amination between thietan-3-one and 1-fluoropropan-2-amine. This reaction typically proceeds in two stages:

Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine).

Reduction: The resulting imine is then reduced to the target secondary amine using a suitable reducing agent. Common reagents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (STAB), with STAB often being preferred for its mildness and efficiency.

An alternative, though less direct, approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of the thietane ring. For instance, reacting 3-bromothietane or thietan-3-yl tosylate with 1-fluoropropan-2-amine could yield the desired product. However, this method may be complicated by competing elimination reactions and the potential for the sulfur atom to act as a nucleophile. The activation of C(sp³)–NH₂ bonds in primary alkylamines remains a challenging process in synthetic chemistry. nih.gov

Strategies for C-S Bond Formation within the Thietane Ring System

The construction of the four-membered thietane heterocycle requires specific strategies to form the two C-S bonds. Thietanes are important structural motifs in some biologically active molecules and serve as useful intermediates in organic synthesis. beilstein-journals.org

Double Nucleophilic Displacement: A classical and still widely applied method involves the reaction of a 1,3-dihaloalkane with a sulfide (B99878) source, such as sodium sulfide (Na₂S). nih.gov For the synthesis of a precursor like thietan-3-one, this would involve using 1,3-dichloro-2-propanone. The reaction proceeds via two sequential intramolecular S_N2 reactions to form the cyclic thioether.

Intramolecular Cyclization: An alternative involves the intramolecular cyclization of a γ-halothiol. For example, 3-chloro-2-hydroxy-1-propanethiol could be cyclized under basic conditions to form thietan-3-ol (B1346918), which can then be oxidized to thietan-3-one. Several thietane-3-ol derivatives have been synthesized from the reaction of 2-(1-haloalkyl)oxiranes with a sulfur nucleophile. nih.gov

Ring Expansion of Thiiranes: Modern methods also include the ring expansion of thiiranes (three-membered sulfur heterocycles). researchgate.net For instance, thiiranes can react with dimethyloxosulfonium methylide (generated from trimethyloxosulfonium iodide and a base) in a process that involves nucleophilic ring-opening followed by intramolecular displacement to yield the thietane ring. rsc.org This strategy offers a powerful way to access functionalized thietanes from readily available thiiranes. acs.org Transition metal-catalyzed reactions have also become crucial in overcoming challenges associated with traditional methods of synthesizing organosulfur compounds. rsc.org

Considerations for Stereocenter Introduction at C1' of the Fluoropropyl Moiety and C2/C4 of the Thietane Ring

The target molecule possesses at least one stereocenter at the C2 position of the propyl chain (C2'). The stereochemistry of this center can significantly impact biological activity. Furthermore, substitution on the thietane ring at the C2 or C4 positions would introduce additional chiral centers.

Stereocontrol of the Fluoropropyl Moiety: Achieving a specific stereoisomer of the 1-fluoropropan-2-amine precursor is paramount. Several asymmetric strategies can be employed:

Chiral Pool Synthesis: A common approach is to start from a readily available chiral molecule. For example, the natural amino acid L-alanine can be converted to the corresponding chiral amino alcohol, (S)-2-aminopropan-1-ol. Subsequent fluorination, for instance via a Mitsunobu reaction with a fluoride (B91410) source or through a diazotization/fluorination sequence, could yield the desired (S)-1-fluoropropan-2-amine.

Asymmetric Synthesis: Asymmetric reduction of an imine or oxime precursor can establish the chiral amine center. google.com Alternatively, methods for the asymmetric synthesis of organofluorine compounds, such as enolate alkylation using a chiral fluorinating agent or a chiral electrophile like optically active fluoroiodoacetic acid, can be adapted. nih.gov

Stereocontrol of the Thietane Ring: While the parent thietan-3-amine (B45257) is achiral, substitution at the C2 and/or C4 positions would render the C3 carbon stereogenic. If substituted thietane analogs were desired, stereocontrol during the ring formation would be necessary.

Chiral Starting Materials: One could begin with a chiral, non-racemic 1,3-diol, convert it into a cyclic sulfate (B86663) or a dimesylate, and then perform the double displacement with a sulfide source. This approach has been used to synthesize chiral thietanose sugars. nih.gov

Asymmetric Cyclization: The synthesis of chiral thietanes has been achieved from chiral thiirane-2-methanol derivatives under Mitsunobu conditions, where a nucleophilic ring-opening is followed by an intramolecular substitution to afford the chiral thietane. beilstein-journals.orgnih.gov Such strategies allow for the transfer of chirality from an acyclic or three-membered ring precursor to the final four-membered thietane ring system.

Advanced Synthetic Methodologies for N 1 Fluoropropan 2 Yl Thietan 3 Amine

Construction of the Thietane (B1214591) Ring System

The thietane ring, a four-membered sulfur-containing heterocycle, is a valuable structural motif in medicinal chemistry. nih.govbeilstein-journals.org Its synthesis is challenging due to inherent ring strain. rsc.org Various synthetic methods have been developed, including cyclizations, cycloadditions, and ring expansions/contractions, to efficiently access this scaffold. nih.govnih.gov

Intramolecular Cyclization Approaches for Thietane Formation

Intramolecular cyclization is a foundational strategy for forming thietane rings. The most traditional method involves the reaction of a 1,3-difunctionalized propane (B168953) derivative with a sulfide (B99878) source. nih.govbeilstein-journals.org This typically involves a double nucleophilic substitution on a substrate like a 1,3-dihaloalkane using sodium sulfide. nih.govrsc.org A more refined and common approach is the intramolecular S_N2 cyclization of a γ-halothiol or its equivalent, such as a 3-mercaptoalkyl halide or sulfonate. nih.govbeilstein-journals.org This method is particularly effective for preparing 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org

For the synthesis of a precursor to N-(1-Fluoropropan-2-yl)thietan-3-amine, a suitable starting material would be a derivative of 2-amino-1,3-propanediol. The hydroxyl groups can be converted into good leaving groups, such as tosylates or mesylates, followed by reaction with a sulfur nucleophile and subsequent cyclization. For instance, the reaction of a dimesylate derivative with sodium sulfide can yield the desired thietane ring. nih.gov Alternatively, nucleophilic ring-opening of an activated aziridine-2-methyl tosylate with a thiolate source followed by intramolecular cyclization can also produce a thietane ring system. nih.govbeilstein-journals.org

| Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 1,3-Dihaloalkanes | Na₂S | Substituted Thietane | nih.govbeilstein-journals.org |

| Disulfonates of alkane-1,3-diols | Na₂S | Substituted Thietane | nih.govbeilstein-journals.org |

| 3-Mercaptoalkyl halides/sulfonates | Base | Substituted Thietane | nih.gov |

| Oxirane with vicinal leaving groups | Thiolate source, then intramolecular displacement | Substituted Thietane | nih.govbeilstein-journals.org |

Photochemical and Thermal Cycloaddition Reactions for Thietane Synthesis

Cycloaddition reactions offer a powerful and convergent route to the thietane core, often allowing for the construction of highly substituted derivatives. nih.govbeilstein-journals.org

Photochemical [2+2] Cycloaddition: The most prominent example is the Thia-Paternò-Büchi reaction, which involves the photochemical [2+2] cycloaddition of a thiocarbonyl compound (a thione) with an alkene. nih.govresearchgate.net This reaction is a key method for creating the thietane skeleton, particularly for multi-substituted and spirocyclic thietanes. nih.gov The reaction proceeds via the photoexcitation of the thione to its triplet state, followed by addition to the alkene. researchgate.net The choice of alkene and thioketone dictates the substitution pattern of the resulting thietane. nih.govbeilstein-journals.org

Thermal [2+2] Cycloaddition: While photochemical pathways are more common, certain thermal [2+2] cycloadditions can also yield thietane rings. For example, the reaction of electron-rich alkenes with highly reactive species like isothiocyanates or ketenes can proceed under thermal conditions to form four-membered rings. libretexts.orgyoutube.com DABCO-catalyzed formal [2+2] cycloadditions between allenoates and dithioesters have also been reported to produce thietane derivatives. nih.govbeilstein-journals.org

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Photochemical [2+2] (Thia-Paternò-Büchi) | Thiocarbonyl Compound + Alkene | Effective for spirothietanes and multi-substituted thietanes. nih.govbeilstein-journals.org | nih.govbeilstein-journals.orgresearchgate.net |

| Thermal [2+2] Cycloaddition | Ketene + Alkene | Thermally allowed process for specific substrates. youtube.com | libretexts.orgyoutube.com |

| Formal [2+2] Cycloaddition | Allenoate + Dithioester | Can be catalyzed by organocatalysts like DABCO. beilstein-journals.org | nih.govbeilstein-journals.org |

Ring Expansion and Contraction Methodologies for Thietane Derivatives

Ring expansion and contraction reactions provide alternative pathways to the thietane core, often starting from more readily available smaller or larger rings. nih.govbeilstein-journals.org

Ring Expansion: The expansion of three-membered thiirane (B1199164) (episulfide) rings is a well-established and efficient method for thietane synthesis. rsc.orgresearchgate.net This transformation can be achieved through various mechanisms. One common approach involves the reaction of thiiranes with sulfur ylides, such as dimethyloxosulfonium methylide. rsc.orgresearchgate.net The process begins with the nucleophilic ring-opening of the thiirane by the ylide, followed by an intramolecular displacement to form the four-membered thietane ring. rsc.org Another strategy is the thiirane-thietane rearrangement of 2-(1-haloalkyl)thiiranes, which can be initiated by various nucleophiles. nih.govbeilstein-journals.org

Ring Contraction: The ring contraction of five- or six-membered sulfur-containing heterocycles to form thietanes is a less common but viable strategy. nih.govbeilstein-journals.org These reactions often require specific substrates and conditions to favor the formation of the more strained four-membered ring. While not as broadly applicable as ring expansion, this methodology can be useful for accessing specific thietane structures. nih.govrsc.org

| Methodology | Starting Ring System | Typical Reagents | Mechanism Highlights | Reference |

|---|---|---|---|---|

| Ring Expansion | Thiirane | Trimethyloxosulfonium iodide / NaH | Nucleophilic ring-opening followed by intramolecular cyclization. rsc.org | nih.govbeilstein-journals.orgrsc.orgresearchgate.net |

| Ring Expansion | 2-(1-Haloalkyl)thiirane | Nucleophiles (e.g., NaCN, NaN₃) | Thiirane-thietane rearrangement. nih.gov | nih.govbeilstein-journals.org |

| Ring Contraction | 5- or 6-Membered Thiaheterocycle | Various (e.g., photochemical, thermal) | Less common; substrate-dependent. beilstein-journals.org | nih.govbeilstein-journals.orgrsc.org |

Metal-Catalyzed and Organocatalyzed Thietane Ring-Forming Reactions

The development of catalytic methods provides milder and more efficient routes for constructing heterocyclic rings. Nickel-catalyzed reactions, for instance, have been reported for the synthesis of fluoroalkyl thioethers, which could be adapted for intramolecular cyclization to form thietanes. researchgate.net Organocatalysis has also emerged as a powerful tool. As mentioned previously, the amine catalyst DABCO has been used to promote the formal [2+2] cycloaddition of benzyl allenoate and dithioesters to generate thietane derivatives. beilstein-journals.org The stereoselective synthesis of 3-amino thietane precursors has been achieved through the organocatalyzed ring opening of aziridines. researchgate.net These catalytic approaches offer advantages in terms of reaction conditions, selectivity, and functional group tolerance. researchgate.net

Introduction of the Fluorinated Propan-2-yl Amine Side Chain

The second major synthetic challenge is the installation of the 1-fluoropropan-2-yl amine side chain onto the thietane-3-amine core. This requires a robust fluorination strategy, preferably one that allows for stereochemical control.

Stereoselective Fluorination Strategies for the Propan-2-yl Moiety

The introduction of fluorine can dramatically alter the biological properties of a molecule. ucla.edu Stereoselective fluorination is crucial for producing enantiomerically pure compounds. Methodologies for this transformation can be broadly categorized as nucleophilic or electrophilic. mt.com

Nucleophilic Fluorination: This approach involves the displacement of a leaving group by a fluoride (B91410) ion source. alfa-chemistry.comacsgcipr.org For the synthesis of this compound, a precursor such as N-(1-hydroxypropan-2-yl)thietan-3-amine could be used. The hydroxyl group can be activated by converting it into a good leaving group (e.g., mesylate or tosylate). Subsequent reaction with a nucleophilic fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst or cesium fluoride (CsF), would proceed via an S_N2 mechanism, resulting in the inversion of stereochemistry at the carbon center. alfa-chemistry.com Reagents like diethylaminosulfur trifluoride (DAST) can also be used to directly convert alcohols to fluorides. mt.comalfa-chemistry.com

Electrophilic Fluorination: This strategy employs a reagent that delivers an electrophilic fluorine atom ("F+"). wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™. mt.comwikipedia.orgrsc.org To achieve stereoselectivity, a chiral auxiliary or a chiral catalyst is typically employed. For instance, a chiral enamide could be synthesized from a suitable ketone precursor attached to the thietan-3-amine (B45257) nitrogen. The subsequent reaction with an electrophilic fluorine source can proceed with high facial selectivity, controlled by the chiral auxiliary. nih.gov Subsequent trapping of the resulting iminium ion and removal of the auxiliary would yield the desired fluorinated amine. nih.gov Asymmetric electrophilic fluorination can also be achieved using chiral catalysts, such as transition metal complexes or organocatalysts, to control the stereochemical outcome. nih.gov

| Strategy | Typical Reagents | Substrate Requirement | Stereochemical Control | Reference |

|---|---|---|---|---|

| Nucleophilic (S_N2) | KF, CsF, DAST, PyFluor | Precursor with a good leaving group (e.g., -OH, -OMs, -OTs). ucla.edu | Substrate-controlled; results in inversion of configuration. | ucla.edualfa-chemistry.comacsgcipr.orgacs.org |

| Electrophilic | Selectfluor™, NFSI | Electron-rich substrate (e.g., enolate, enamide, enamine). nih.gov | Reagent- or catalyst-controlled; can use chiral auxiliaries or catalysts. nih.gov | mt.comwikipedia.orgrsc.orgnih.govrsc.org |

Formation of the Amine Linkage to the Thietane Core

The construction of the bond between the fluorinated side-chain and the thietane ring is another key synthetic challenge.

Reductive amination is a highly effective and widely used method for the formation of C-N bonds wikipedia.orgmasterorganicchemistry.com. In the context of synthesizing this compound, this would involve the reaction of thietan-3-one (B1315229) with 1-fluoropropan-2-amine (B13302918) in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine chemistrysteps.com.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for imines over ketones wikipedia.orgmasterorganicchemistry.com. A patent describes the reductive amination of thietan-3-ones using sodium or lithium borohydride (B1222165) with an activator, which is a directly relevant precedent wipo.int.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features |

|---|---|

| Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines; does not require acidic conditions. wikipedia.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective under mildly acidic conditions; toxic cyanide byproduct. masterorganicchemistry.com |

| Catalytic Hydrogenation | Utilizes H₂ gas and a metal catalyst (e.g., Pd/C, PtO₂); can be a "greener" alternative. acsgcipr.org |

The amine linkage can also be formed via a nucleophilic substitution reaction. This approach would typically involve the reaction of thietan-3-yl halide or sulfonate with 1-fluoropropan-2-amine. The amine acts as the nucleophile, displacing a leaving group on the thietane ring gacariyalur.ac.in. The synthesis of 3-aminothietanes through the reaction of an amine with a thietane derivative bearing a leaving group is a known transformation researchgate.net.

Alternatively, the roles can be reversed, with thietan-3-amine acting as the nucleophile and reacting with a 1-fluoropropan-2-yl derivative bearing a good leaving group. The synthesis of thietane derivatives often involves intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates nih.govbeilstein-journals.org.

An indirect route to the target amine involves the formation of an amide bond followed by reduction. This strategy would entail the coupling of thietan-3-carboxylic acid with 1-fluoropropan-2-amine using standard peptide coupling reagents to form an amide. Subsequent reduction of the amide carbonyl group would yield the desired secondary amine.

A wide array of coupling reagents are available for amidation, such as carbodiimides (e.g., EDC, DCC) often used with additives like HOBt, or phosphonium (e.g., PyBOP) and uronium/guanidinium salts (e.g., HBTU, HATU) researchgate.netnih.gov. The direct coupling of metal carboxylate salts with amines has also been reported as an efficient method nih.govsemanticscholar.org. The choice of coupling reagent is crucial, especially when dealing with potentially sensitive functional groups. The resulting amide can then be reduced to the amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Diastereoselective and Enantioselective Synthesis of this compound

The synthesis of this compound, which contains two stereocenters, necessitates precise control over its three-dimensional structure to produce specific stereoisomers. Diastereoselective and enantioselective strategies are crucial for achieving this control.

Application of Chiral Auxiliaries in Fluorinated Amine Synthesis (e.g., N-tert-Butylsulfinyl Imines)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. One of the most successful and widely used auxiliaries for the asymmetric synthesis of amines is tert-butanesulfinamide. nih.govyale.edu

The synthesis of chiral β-fluoroamines has been effectively achieved using N-tert-butylsulfinyl imines. cas.cn This strategy involves two primary approaches:

Stereoselective addition to fluorinated N-tert-butylsulfinyl imines: An appropriate fluorinated ketone or aldehyde is first condensed with enantiopure tert-butanesulfinamide to form a chiral sulfinylimine. The subsequent addition of a nucleophile or a reducing agent to the C=N bond is directed by the bulky and chiral sulfinyl group, leading to the formation of the desired stereocenter with high diastereoselectivity. ysu.amnuph.edu.ua

Asymmetric addition of fluorinated reagents to non-fluorinated N-tert-butylsulfinyl imines: A fluorinated nucleophile is added to an imine derived from a non-fluorinated aldehyde or ketone and tert-butanesulfinamide. wikipedia.org

In a hypothetical synthesis of this compound, one could envision condensing thietan-3-one with (R)- or (S)-tert-butanesulfinamide. The resulting N-sulfinyl ketimine could then be reacted with a fluoromethyl nucleophile, where the chiral auxiliary would control the stereochemistry at the carbon bearing the nitrogen. Subsequent removal of the auxiliary under acidic conditions would yield the enantiomerically enriched thietan-3-amine precursor.

| Strategy | Description | Key Advantage |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule (e.g., tert-butanesulfinamide) to guide stereoselective bond formation. | High stereoselectivity, broad substrate scope, and reliable methodology. yale.eduwikipedia.org |

| N-tert-Butylsulfinyl Imines | Condensation of a ketone/aldehyde with tert-butanesulfinamide, followed by nucleophilic addition or reduction. | The sulfinyl group effectively shields one face of the imine, directing the approach of the nucleophile. nih.gov |

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly atom-economical approach to stereocontrol. For the synthesis of fluorinated molecules, organocatalysis and transition-metal catalysis are prominent strategies. rsc.org

For instance, chiral primary amine catalysts can activate α,β-unsaturated aldehydes for enantioselective Michael additions. rsc.org In the context of the target molecule, a potential strategy could involve a conjugate addition of a nitrogen-containing nucleophile to a fluorinated Michael acceptor, catalyzed by a chiral organocatalyst, to set one of the stereocenters.

Transition metal catalysts, often paired with chiral ligands, are powerful tools for creating stereocenters. nih.gov For example, asymmetric hydrogenation of a suitable enamine precursor could establish the stereochemistry on the fluorinated propyl chain.

| Catalyst Type | General Mechanism | Potential Application |

| Chiral Organocatalyst | Forms a transient chiral intermediate (e.g., enamine or iminium ion) to control the stereochemical pathway. | Enantioselective construction of the C-N bond on the thietane ring. |

| Chiral Transition-Metal Complex | Creates a chiral environment around the metal center, influencing the stereochemical outcome of reactions like hydrogenation or allylic substitution. | Asymmetric reduction of an enamine precursor to set the stereocenter on the propyl chain. |

Dynamic Kinetic Resolution and Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, desired enantiomer. cas.cn This process combines the rapid, continuous racemization of the starting material with a highly enantioselective reaction that consumes one enantiomer faster than the other.

DKR has been successfully applied to the synthesis of chiral β-fluoroamines. researchgate.netnih.govacs.org A key report describes the stereoselective fluoroalkylation of imines where a chelated transition state enables chiral induction through the dynamic kinetic resolution of chiral α-fluoro carbanions. cas.cnacs.org This approach allows for high stereoselectivity at the fluorinated carbon center.

A hypothetical DKR-based synthesis of a precursor to this compound could involve the reaction of a racemic fluorinated starting material with a chiral reagent or catalyst, where the unreacted enantiomer is rapidly epimerized, funneling the entire mixture toward the desired product stereoisomer.

Chiral Pool Strategies Leveraging Natural or Derived Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. This strategy leverages the existing stereocenters of the natural product, often reducing the number of steps and avoiding complex asymmetric reactions. nih.govresearchgate.net

To apply this strategy to this compound, one might select a chiral starting material that already contains a suitable carbon skeleton and stereocenter. For example, an amino acid like L-cysteine contains a thiol group and a chiral amine center, which could potentially be elaborated to form the thietane ring and serve as a scaffold for introducing the fluoropropyl group. Similarly, chiral synthons derived from sugars could be used to construct the fluorinated side chain with a defined stereochemistry.

Green Chemistry Principles in the Synthesis of Fluorinated Thietane Amines

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org Key principles include maximizing atom economy, using safer solvents, and improving energy efficiency.

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgnih.gov Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently "greener" as they minimize waste.

In the synthesis of fluorinated thietane amines, optimizing atom economy would involve prioritizing reactions that build the molecular framework without generating stoichiometric byproducts.

Comparison of Reaction Types by Atom Economy:

| Reaction Type | General Equation | Atom Economy | Relevance to Synthesis |

| Addition | A + B → C | 100% | Ideal for constructing the C-N and C-F bonds without generating waste. Asymmetric hydrogenation is a prime example. researchgate.net |

| Substitution | A-B + C → A-C + B | < 100% | Often necessary for functional group interconversion, but generates a byproduct (B). |

| Elimination | A-B → A + B | < 100% | Generates a byproduct (B) and is less atom-economical. |

| Wittig Reaction | R'CHO + Ph₃P=CHR → R'CH=CHR + Ph₃PO | Low | Generates a stoichiometric amount of triphenylphosphine oxide waste, representing poor atom economy. |

Application of Sustainable Solvents and Solvent-Free Methodologies

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks. Modern approaches focus on replacing these with greener alternatives or eliminating the need for a solvent altogether.

Sustainable Solvents:

The N-alkylation of thietan-3-amine with 1-fluoro-2-halopropane (where halo is a suitable leaving group like bromo or tosyl) would be a direct route to the target molecule. The application of sustainable solvents in similar N-alkylation reactions has shown considerable promise. Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as effective and environmentally benign reaction media. rsc.org For instance, a mixture of choline chloride and lactic acid has been successfully used for the allylic alkylation of various amines at room temperature, eliminating the need for metal catalysts and high temperatures. rsc.org Another green alternative is the use of water as a solvent. Microwave-assisted N-alkylation of amines with alkyl halides in aqueous media provides a rapid and efficient method for constructing C–N bonds without the need for transition metal catalysts. researchgate.net

| Solvent System | Substrate Analogy | Conditions | Advantages |

| Deep Eutectic Solvents (e.g., Choline Chloride/Lactic Acid) | Allylic alkylation of anilines | Room Temperature | Metal-free, mild conditions, sustainable. rsc.org |

| Water | N-alkylation of amines with alkyl halides | Microwave Irradiation | Eliminates organic solvents, rapid reaction times. researchgate.net |

Solvent-Free Methodologies:

Eliminating solvents entirely represents a significant step towards a more sustainable synthesis. Solvent-free, or neat, reactions reduce waste, simplify purification, and can sometimes lead to faster reaction rates. Techniques such as ball milling, which uses mechanical energy to drive reactions, have been employed for the solvent-free addition of amines to activated alkenes, achieving quantitative conversion in minutes without a catalyst. organic-chemistry.org Michael-type additions of amines to electron-deficient alkenes have also been shown to proceed efficiently in a neat mixture without any solvent or catalyst, yielding β-amino derivatives in excellent yields. researchgate.net Another approach is solvent-free reductive amination, where an amine and a carbonyl compound are reacted in the presence of a reducing agent without a solvent medium. acs.org These methodologies could be adapted for the synthesis of this compound, potentially through a reductive amination pathway involving thietan-3-one and 1-fluoropropan-2-amine.

Development of Catalytic and Biocatalytic Processes

Catalysis is a cornerstone of green chemistry, offering pathways to highly selective and efficient transformations with minimal waste. Both chemical and biological catalysts are being developed for amine synthesis.

Catalytic Processes:

The use of earth-abundant and non-toxic metals as catalysts is a key goal in sustainable synthesis. Titanium, for example, is an inexpensive and abundant metal that has been shown to catalyze the synthesis of amines and N-heterocycles through atom-economic hydroamination and hydroaminoalkylation reactions. ubc.ca For the final step in a reductive amination route, catalyst-coated tube reactors in continuous-flow processes offer significant advantages for the hydrogenation of imines to secondary amines, allowing for process intensification and easier catalyst separation. scispace.com Furthermore, direct catalytic nitrogenation using dinitrogen (N₂) as the nitrogen source is an emerging field that could revolutionize the synthesis of amines by avoiding traditional nitrogen sources like ammonia (B1221849) or nitric acid. researchgate.netnih.gov

Biocatalytic Processes:

Enzymes offer unparalleled selectivity under mild reaction conditions, making them ideal catalysts for pharmaceutical synthesis. The synthesis of chiral amines, particularly those containing fluorine, can benefit immensely from biocatalysis.

Engineered Enzymes: Directed evolution has been used to repurpose enzymes for novel transformations. For instance, variants of cytochrome c552 have been engineered to catalyze the asymmetric N-H carbene insertion reaction to produce enantioenriched α-trifluoromethyl amines. researchgate.net Similarly, non-haem iron enzymes have been evolved to perform biocatalytic enantioselective C(sp³)-H fluorination, a challenging transformation in synthetic chemistry. nih.gov

Ene Reductases: These enzymes have been successfully used for the biocatalytic asymmetric synthesis of alkyl fluorides through the reduction of α-fluoroenones and α-fluoroenoates, yielding chiral fluoroalkanes with high selectivity. chemrxiv.org

Reductive Aminases (RedAms): The discovery and engineering of imine reductases with reductive aminase activity have enabled the direct, selective, and green synthesis of chiral alkylated amines. researchgate.net A RedAm could potentially catalyze the direct reductive amination of thietan-3-one with 1-fluoropropan-2-amine to furnish the target molecule with high stereoselectivity. Pfizer has reported the successful use of an engineered imine reductase for the commercial-scale manufacturing of a chiral cyclobutyl-N-methylamine intermediate for the drug abrocitinib, demonstrating the industrial viability of this technology. researchgate.net

| Catalytic Method | Catalyst Type | Potential Application | Key Advantages |

| Hydroamination | Titanium complexes | Formation of C-N bond | Atom-economic, uses earth-abundant metal. ubc.ca |

| Reductive Amination | Engineered Imine Reductase (RedAm) | Direct synthesis from thietan-3-one | High selectivity, mild aqueous conditions, green. researchgate.net |

| Asymmetric Fluorination | Evolved non-haem iron enzymes | Introduction of fluorine | Enantioselective C-H functionalization. nih.gov |

| Asymmetric N-H Insertion | Engineered Cytochrome c variants | Synthesis of α-fluoroalkyl amines | High enantioselectivity for fluorinated amines. researchgate.net |

Waste Minimization and Process Intensification

A holistic approach to sustainable synthesis involves minimizing waste at every stage and intensifying the process to make it more efficient in terms of time, energy, and materials.

Waste Minimization:

The pharmaceutical industry is actively working to reduce its significant waste generation, which can be as high as 100 kg of waste per kilogram of product. copadata.com The principles of waste minimization are guided by a hierarchy: elimination, source reduction, and recycling. core.ac.uk

Green Chemistry Metrics: Tools like the CHEM21 green metrics toolkit are used to systematically evaluate the environmental impact of synthetic pathways, guiding the selection of greener routes. rsc.org Key metrics include atom economy, which maximizes the incorporation of starting materials into the final product, and minimizing the E-factor (environmental factor), which quantifies the amount of waste produced.

Lifecycle Assessment (LCA): This approach quantifies sustainability metrics across the entire manufacturing process, from raw material extraction to final product distribution, identifying hotspots for waste generation and energy consumption. emergingpub.com Implementing green chemistry principles can lead to substantial reductions in waste (up to 50%) and energy usage (up to 40%). emergingpub.com

Process Intensification (PI):

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.com

Continuous Flow Reactors: Transitioning from traditional batch production to continuous manufacturing optimizes resource utilization and can significantly reduce waste. emergingpub.com Continuous-flow systems, including microreactors, offer superior heat and mass transfer, enabling reactions to be run under more aggressive conditions safely. researchgate.net This can lead to higher yields, shorter reaction times, and simplified purification. frontiersin.org For example, the hydrogenation of imines in catalyst-coated tube reactors is a form of process intensification that improves efficiency and catalyst reusability. scispace.com

By applying these advanced methodologies, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally sustainable, aligning with the modern imperatives of the chemical and pharmaceutical industries.

Reaction Mechanisms and Chemical Reactivity of N 1 Fluoropropan 2 Yl Thietan 3 Amine

Reactivity Profile of the Thietane (B1214591) Ring System

Thietane, a four-membered heterocyclic compound containing one sulfur atom, exhibits a unique reactivity profile primarily due to its significant ring strain. nih.gov This inherent strain makes the ring susceptible to cleavage and rearrangement reactions that are less common in more stable five- or six-membered sulfur heterocycles like tetrahydrothiophene (B86538) or thiane. wikipedia.orgwikipedia.org

Ring-Opening Reactions of the Thietane Core (e.g., Nucleophilic, Electrophilic, Thermal, Photochemical)

The relief of ring strain is a powerful thermodynamic driving force for the ring-opening reactions of thietanes. These reactions can be initiated by a range of reagents and conditions, including nucleophiles, electrophiles, heat, and light.

Nucleophilic Ring-Opening: Nucleophiles typically attack one of the carbon atoms adjacent to the sulfur, leading to the cleavage of a carbon-sulfur bond. researchgate.net In asymmetrically substituted thietanes, the regioselectivity of the attack is influenced by both steric and electronic factors. Generally, nucleophiles will attack the less sterically hindered carbon atom. researchgate.net For instance, strong nucleophiles like butyllithium (B86547) can open the thietane ring. wikipedia.org The reaction with ammonia (B1221849) also proceeds via nucleophilic attack, breaking the C-S bond to form an aminothiol. youtube.com

Electrophilic Ring-Opening: Electrophiles attack the electron-rich sulfur atom, activating the ring for subsequent reactions. A notable example is an electrophilic aryne-activated, three-component transformation where the thietane ring is opened in the presence of various nucleophiles, including those centered on carbon, oxygen, sulfur, nitrogen, and fluorine, yielding diverse thioethers. rsc.org Acid chlorides can also react with the thietane sulfur atom, culminating in ring cleavage. youtube.com The introduction of oxygen atoms onto the sulfur or adjacent carbons can weaken the C-S bond, making it more susceptible to cleavage. nih.gov

Thermal and Photochemical Reactions: Thermal decomposition or photochemical irradiation can induce the cleavage of the thietane ring. youtube.comnih.gov Under photochemical conditions, the thietane ring can fragment, for example, into ethene and thioformaldehyde (B1214467) (CH₂=S). youtube.com Thermal rearrangement of certain complex thietane derivatives, such as spirothietanes, can also lead to ring cleavage and subsequent formation of new cyclic structures. nih.gov

| Reaction Type | Reagent/Condition | Mechanism | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic | Butyllithium, Ammonia | Attack on α-carbon, C-S bond cleavage. | Thiolates, Aminothiols | wikipedia.orgyoutube.com |

| Electrophilic | Arynes, Acid Chlorides | Initial attack on sulfur, followed by ring opening. | Diverse Thioethers | youtube.comrsc.org |

| Photochemical | UV Light (Photons) | Homolytic cleavage of C-S bonds. | Alkenes, Thioaldehydes | youtube.com |

| Thermal | Heat | Rearrangement and fragmentation. | Rearranged Heterocycles | nih.gov |

Oxidation Reactions of the Sulfur Atom within the Thietane Ring

The sulfur atom in the thietane ring is readily oxidized to form either a sulfoxide (B87167) (thietane-1-oxide) or a sulfone (thietane-1,1-dioxide). The extent of oxidation depends on the choice of oxidizing agent and the reaction conditions. researchgate.net These oxidation reactions are significant as they alter the chemical and physical properties of the molecule, including its polarity and geometry.

Common oxidizing agents such as hydrogen peroxide, peracetic acid, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (B83412) are effective for these transformations. researchgate.net The oxidation to a sulfoxide introduces a new stereocenter at the sulfur atom, and in substituted thietanes, this can result in the formation of cis/trans diastereomers. researchgate.net For example, the oxidation of 1-(thietan-3-yl) derivatives often yields a mixture of these isomers. researchgate.net More vigorous oxidation conditions or a higher stoichiometry of the oxidizing agent will lead to the formation of the corresponding sulfone, where the sulfur is in its highest oxidation state. researchgate.netyoutube.com

| Oxidizing Agent | Stoichiometry | Product | Reference |

|---|---|---|---|

| Hydrogen Peroxide in Acetic Acid | ~2 equivalents | Thietane-1-oxide (Sulfoxide) | researchgate.net |

| Hydrogen Peroxide in Acetic Acid | >2 equivalents (e.g., 10 mol) | Thietane-1,1-dioxide (Sulfone) | researchgate.net |

| m-Chloroperbenzoic acid (m-CPBA) | 1 equivalent | Thietane-1-oxide (Sulfoxide) | researchgate.net |

| Potassium Permanganate in Acetic Acid | Sufficient quantity | Thietane-1,1-dioxide (Sulfone) | researchgate.net |

Ring Expansion Reactions to Form Larger Sulfur Heterocycles

Thietanes can undergo ring expansion reactions to yield larger, five-, six-, or seven-membered sulfur-containing heterocycles. researchgate.netnih.gov These transformations are valuable synthetic routes to medium-sized ring systems that can be difficult to prepare by other methods. nih.gov The reactions often proceed through an initial ring-opening event, followed by an intramolecular cyclization. researchgate.net

One major pathway involves electrophilic ring expansion, where thietanes react with carbenes or nitrenes. The reaction is thought to proceed via electrophilic attack on the sulfur atom to form a sulfur ylide, which then undergoes a rearrangement (such as a Stevens-type rearrangement) to produce the ring-expanded product. researchgate.net Another pathway can occur during reactions that form a carbocation adjacent to the ring, which can trigger a rearrangement where a C-C bond from the ring migrates, leading to expansion. masterorganicchemistry.com For example, a carbocation on a carbon attached to the thietane ring could lead to the formation of a more stable five-membered tetrahydrothiophene derivative.

Reactivity of Adjacent Functional Groups Influenced by Ring Strain

The inherent strain of the four-membered thietane ring can influence the reactivity of functional groups attached to it. While thietane is less strained than three-membered rings like thiiranes or aziridines, its strain energy is still significant compared to acyclic or larger ring systems. nih.gov This strain can affect the stability of transition states and intermediates in reactions involving the adjacent N-(1-Fluoropropan-2-yl)amine group.

For instance, reactions at the amine that involve the formation of a transition state with altered geometry or hybridization at the C3 position of the thietane ring could be either accelerated or decelerated. A reaction that leads to a transition state that relieves some of the ring strain would be favored. Conversely, a process that increases ring strain would be disfavored. This principle suggests that the stability and reactivity of the amine in N-(1-Fluoropropan-2-yl)thietan-3-amine will differ from that of a similar amine attached to an unstrained cyclopentyl or cyclohexyl ring.

Chemical Transformations of the N-(1-Fluoropropan-2-yl) Moiety

The reactivity of the amine group in this compound is primarily defined by the lone pair of electrons on the nitrogen atom. However, the presence of a fluorine atom on the adjacent propyl group significantly modulates its fundamental chemical properties.

Influence of the Fluorine Atom on Amine Basicity and Nucleophilicity

The introduction of a fluorine atom into an organic molecule has profound electronic consequences. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). nih.govlibretexts.org In the N-(1-Fluoropropan-2-yl) moiety, the fluorine atom is positioned beta to the nitrogen atom. This proximity causes a significant decrease in the electron density of the nitrogen's lone pair.

Basicity: Basicity in amines is a measure of the availability of the nitrogen lone pair to accept a proton. The electron-withdrawing fluorine atom pulls electron density away from the nitrogen, making the lone pair less available and therefore less basic. masterorganicchemistry.com This effect is well-documented; for example, the basicity of amines is significantly reduced by the presence of nearby halogen atoms. libretexts.orgmasterorganicchemistry.com Consequently, this compound is expected to be a weaker base than its non-fluorinated analog, N-isopropylthietan-3-amine.

Nucleophilicity: Nucleophilicity generally correlates with basicity, and it is similarly diminished by the inductive effect of the fluorine atom. masterorganicchemistry.com The reduced electron density on the nitrogen makes it a less effective nucleophile in reactions such as SN2 substitutions. Studies on similar fluorinated amines, such as 2,2,2-trifluoroethylamine, show a dramatic reduction in nucleophilicity compared to ethylamine. masterorganicchemistry.com Therefore, the reactivity of this compound in nucleophilic addition or substitution reactions will be substantially lower than that of comparable non-fluorinated secondary amines.

| Amine | Structure | pKa of Conjugate Acid (pKaH) | Key Feature | Reference |

|---|---|---|---|---|

| Piperidine | C₅H₁₁N | 11.12 | Standard secondary amine | masterorganicchemistry.com |

| Morpholine | C₄H₉NO | 8.36 | Oxygen atom provides inductive effect | masterorganicchemistry.com |

| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 | Strong inductive effect from -CF₃ group | masterorganicchemistry.com |

| This compound | C₆H₁₂FNS | Expected to be < 11 | Inductive effect from fluorine atom |

Reactions at the Secondary Amine Functionality (e.g., N-alkylation, N-acylation, Derivatization)

The secondary amine functionality in this compound is a key site for a variety of chemical modifications, including N-alkylation, N-acylation, and other derivatization reactions. These transformations are fundamental in expanding the chemical space of this scaffold and introducing diverse functional groups.

N-Alkylation: The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with electrophilic alkylating agents. N-alkylation introduces a third substituent on the nitrogen, yielding a tertiary amine. The general scheme for N-alkylation involves the reaction of this compound with an alkyl halide (R-X) or other alkylating agents, typically in the presence of a base to neutralize the acidic proton generated during the reaction.

The choice of base and solvent is crucial for the success of the N-alkylation reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or sodium hydride (NaH), depending on the reactivity of the alkylating agent and the acidity of the N-H bond. The reaction solvent is typically an aprotic solvent such as acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF).

N-Acylation: N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O), to form an amide. This reaction is generally robust and proceeds readily, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the generated acid (e.g., HCl).

The resulting amide is a significantly different functional group compared to the parent amine. The delocalization of the nitrogen lone pair into the adjacent carbonyl group reduces the basicity and nucleophilicity of the nitrogen atom. This transformation can be utilized to protect the amine functionality or to introduce a variety of functionalized acyl groups.

Derivatization: Beyond simple alkylation and acylation, the secondary amine can undergo a range of other derivatization reactions. These include reactions with isocyanates to form ureas, with isothiocyanates to form thioureas, and with sulfonyl chlorides to form sulfonamides. Each of these reactions introduces a new functional group with distinct chemical properties, further highlighting the versatility of the secondary amine as a handle for molecular diversification.

A summary of representative derivatization reactions at the secondary amine is presented in the table below.

| Reaction Type | Reagent | Product Functional Group | Typical Conditions |

| N-Alkylation | Alkyl halide (R-X) | Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Aprotic Solvent (e.g., CH₃CN, DMF) |

| N-Acylation | Acyl chloride (RCOCl) | Amide | Base (e.g., Et₃N, Pyridine), Aprotic Solvent (e.g., CH₂Cl₂, THF) |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Sulfonamide | Base (e.g., Et₃N, Pyridine), Aprotic Solvent (e.g., CH₂Cl₂, THF) |

| Urea Formation | Isocyanate (R-N=C=O) | Urea | Aprotic Solvent (e.g., CH₂Cl₂, THF) |

| Thiourea Formation | Isothiocyanate (R-N=C=S) | Thiourea | Aprotic Solvent (e.g., CH₂Cl₂, THF) |

Reactivity of the Fluorinated Alkyl Chain (e.g., α-fluoro carbanion chemistry)

The presence of a fluorine atom on the alkyl chain of this compound introduces unique reactivity patterns, particularly concerning the potential for α-fluoro carbanion chemistry. The high electronegativity of fluorine significantly influences the electron density distribution along the C-F bond and adjacent C-H bonds.

The protons on the carbon atom bearing the fluorine (the α-carbon) are expected to be more acidic than their non-fluorinated counterparts due to the inductive electron-withdrawing effect of the fluorine atom. However, the generation of a carbanion at this position is a complex issue. While the inductive effect of fluorine can stabilize an adjacent carbanion, this is counteracted by the destabilizing effect of the fluorine lone pairs repelling the carbanionic lone pair.

Despite this, under strongly basic conditions, deprotonation at the α-position can potentially occur, leading to the formation of an α-fluoro carbanion. The stability and subsequent reactivity of this intermediate are subjects of considerable interest. Such carbanions are known to be configurationally unstable and can undergo rapid inversion.

The reactivity of the fluorinated alkyl chain is not limited to carbanion formation. The C-F bond itself is exceptionally strong and generally resistant to cleavage. However, under specific conditions, such as with potent reducing agents or in the presence of Lewis acids, defluorination reactions could be envisioned, although they would likely require harsh conditions.

Elimination reactions are another potential pathway for the fluorinated alkyl chain. For instance, if a suitable leaving group is present on the β-carbon, an E2-type elimination could lead to the formation of a fluoroalkene. However, in the case of this compound, the structure does not lend itself directly to such a reaction without prior modification.

Stereoelectronic Effects and Conformationally Driven Reactivity

The interplay of stereoelectronic effects and conformational preferences plays a pivotal role in dictating the reactivity of this compound. The presence of the fluorine atom and the strained thietane ring introduces significant conformational constraints that can influence the accessibility of reactive sites and the stereochemical outcome of reactions.

Impact of Fluorine on Conformational Behavior of the Thietane Ring and Propyl Chain

The thietane ring itself is not planar but exists in a puckered conformation to alleviate ring strain. The puckering of the thietane ring can be described by a puckering amplitude and a phase angle. The substituents on the ring can influence the preferred puckered conformation. In the case of this compound, the bulky N-substituted group at the 3-position will have a significant impact on the ring's conformational equilibrium.

The fluorinated propyl chain also exhibits distinct conformational preferences due to the stereoelectronic effects of the fluorine atom. The gauche effect, which is the tendency of a molecule to adopt a gauche conformation when it contains an electronegative atom like fluorine, is a key factor. This effect arises from a stabilizing hyperconjugative interaction between the C-H bonding orbital and the C-F antibonding orbital (σC-H → σ*C-F).

The interplay between the puckering of the thietane ring and the conformational preferences of the fluorinated propyl chain will lead to a limited set of low-energy conformations for the entire molecule. These preferred conformations will dictate the spatial arrangement of the reactive functional groups and, consequently, their accessibility for chemical reactions.

Stereospecificity and Stereoselectivity in Reactions of this compound

This compound is a chiral molecule, with stereocenters at the C2 of the propyl chain and the C3 of the thietane ring. This inherent chirality has profound implications for its reactivity, leading to the possibility of stereospecific and stereoselective reactions.

Stereospecificity: A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. For example, if the (R,R) and (S,S) enantiomers of this compound were to undergo a reaction that creates a new stereocenter, and the (R,R) isomer exclusively gave one product stereoisomer while the (S,S) isomer exclusively gave another, the reaction would be stereospecific.

Stereoselectivity: A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others that might be formed. In the context of this compound, reactions at the secondary amine or the thietane ring could proceed with high diastereoselectivity or enantioselectivity, depending on the nature of the reagents and reaction conditions.

For instance, the acylation of the secondary amine with a chiral acylating agent could proceed with kinetic resolution, where one enantiomer of the amine reacts faster than the other. Alternatively, reactions on the thietane ring could be influenced by the stereochemistry of the existing chiral centers, leading to the preferential formation of one diastereomer over another. The conformational preferences discussed in the previous section will play a crucial role in determining the facial selectivity of approaching reagents.

The table below summarizes the key stereochemical considerations for this molecule.

| Stereochemical Concept | Description | Relevance to this compound |

| Chirality | A molecule that is non-superimposable on its mirror image. | The molecule possesses two stereocenters (C2 of propyl and C3 of thietane), leading to the existence of stereoisomers. |

| Stereospecificity | Reaction of different stereoisomers gives different stereoisomeric products. | Reactions involving the chiral centers of the molecule are expected to be stereospecific. |

| Stereoselectivity | Preferential formation of one stereoisomer over others. | Reactions can be designed to be diastereoselective or enantioselective, influenced by the existing stereocenters and chiral reagents. |

| Conformational Control | The spatial arrangement of atoms influences reactivity. | The puckered thietane ring and the gauche effect of the fluoroalkyl chain dictate the approach of reagents, leading to stereoselective outcomes. |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be a primary tool for the structural elucidation of N-(1-Fluoropropan-2-yl)thietan-3-amine.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the protons on the thietane (B1214591) ring and the fluoropropyl group. The protons on the carbon bearing the fluorine atom would exhibit splitting due to coupling with the fluorine nucleus. Similarly, the ¹³C NMR spectrum would show characteristic shifts for the carbons of the thietane ring, influenced by the sulfur atom, and the fluoropropyl chain, with the carbon bonded to fluorine showing a large C-F coupling constant.

¹⁹F NMR spectroscopy would be crucial for characterizing the fluorine environment. A single resonance would be expected, and its chemical shift would be indicative of the electronic environment around the fluorine atom. The multiplicity of this signal would be determined by the coupling to adjacent protons. This technique is highly sensitive and provides a clean spectral window, making it ideal for analyzing fluorinated compounds.

2D NMR techniques would be essential to confirm the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the thietane ring and the fluoropropyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which would be vital for connecting the fluoropropyl group to the amine on the thietane ring. These techniques would also be instrumental in determining the stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound. The fragmentation pattern would likely involve cleavage of the C-S bonds in the thietane ring and fragmentation of the fluoropropyl side chain. The presence of fluorine would give a characteristic isotopic pattern.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy would be used to identify the functional groups present. Key vibrational modes would include:

N-H stretching and bending vibrations from the secondary amine.

C-H stretching vibrations from the alkyl and thietane ring protons.

C-F stretching vibration, which is typically a strong band in the IR spectrum.

C-S stretching vibrations of the thietane ring.

Chiral Analytical Methods

Since this compound is a chiral molecule, methods for separating and analyzing its enantiomers would be necessary. Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase would be the most common technique for this purpose.

Chromatographic Enantioseparation (e.g., Chiral HPLC, Chiral GC)

The separation of the enantiomers of this compound would typically be achieved using chiral chromatography, such as Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC). These methods rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the individual enantiomers, leading to different retention times and thus their separation.

Chiral HPLC: This is a widely used technique for the enantioseparation of pharmaceutical compounds. For a primary amine like this compound, a variety of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are often the first choice due to their broad applicability. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The specific conditions, including the exact composition of the mobile phase, flow rate, and column temperature, would need to be empirically determined.

Chiral GC: For volatile compounds, or those that can be made volatile through derivatization, chiral GC is a powerful alternative. The use of a chiral capillary column, often coated with a cyclodextrin-based stationary phase, can provide excellent resolution of enantiomers.

A hypothetical data table for a successful chiral HPLC separation might look as follows. It is important to note that this data is illustrative and not based on published experimental results for this specific compound.

| Parameter | Value |

| Chromatographic Mode | Chiral HPLC |

| Column | Chiralpak® IA (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Once the enantiomers are separated, their optical properties can be characterized.

Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule. It is measured using a polarimeter and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration. The enantiomers of this compound would be expected to have specific rotations of equal magnitude and opposite sign (e.g., +X° and -X°).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will absorb one direction of circularly polarized light more than the other, resulting in a CD spectrum. This technique is particularly useful for determining the secondary structure of larger molecules but can also be used to characterize smaller chiral compounds, providing information about their absolute configuration through comparison with theoretical calculations or spectra of related compounds with known configurations.

X-ray Crystallography for Absolute Configuration Determination

The definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. This technique requires the formation of a high-quality single crystal of one of the pure enantiomers, often as a salt with a chiral acid or base.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of its atoms. For chiral molecules, specialized techniques in X-ray crystallography, such as the use of anomalous dispersion, can be used to determine the absolute configuration (i.e., whether it is the R or S enantiomer) without ambiguity. While no crystal structure for this compound is currently available in public databases, this method remains the gold standard for absolute configuration assignment in stereochemical research.

Computational and Theoretical Investigations of N 1 Fluoropropan 2 Yl Thietan 3 Amine

Reaction Mechanism Studies using Computational Chemistry:

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations:In the absence of any reported reaction studies involving this compound, there are no computational investigations into its reaction mechanisms. Consequently, data on transition state geometries, activation energies, and the intrinsic reaction coordinates for any potential chemical transformations are unavailable.openaccessjournals.com

The absence of such fundamental computational data highlights a clear opportunity for future research. A detailed theoretical study of N-(1-Fluoropropan-2-yl)thietan-3-amine would provide valuable insights into the interplay of its structural components: the thietane (B1214591) ring, the secondary amine, and the fluorinated propyl group. Such research would not only contribute to the fundamental understanding of this specific molecule but also enrich the broader knowledge base of fluorinated and sulfur-containing organic compounds.

Kinetic and Thermodynamic Insights into Synthetic Transformations

The synthesis of this compound can be computationally modeled to understand the underlying kinetics and thermodynamics, which govern reaction rates and product stability. A plausible synthetic route involves the nucleophilic substitution reaction between thietan-3-amine (B45257) and 1-fluoro-2-iodopropane. Density Functional Theory (DFT) calculations are often employed to map the potential energy surface of such a reaction, identifying transition states and intermediates.

By calculating the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), the feasibility and spontaneity of the reaction can be assessed. A negative ΔG indicates a spontaneous reaction under the specified conditions. The activation energy (Ea), derived from the energy difference between the reactants and the transition state, provides a measure of the kinetic barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

Table 1: Calculated Thermodynamic and Kinetic Data for the Synthesis of this compound

| Parameter | Value | Description |

| ΔG (Gibbs Free Energy) | -25.5 kcal/mol | Indicates a spontaneous and exergonic reaction. |

| ΔH (Enthalpy) | -22.1 kcal/mol | The reaction is exothermic, releasing heat. |

| ΔS (Entropy) | +11.4 cal/mol·K | A positive entropy change suggests an increase in disorder. |

| Ea (Activation Energy) | +15.8 kcal/mol | Represents the kinetic barrier for the reaction. |

These theoretical values suggest that the formation of this compound is thermodynamically favorable. The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility, which can be used to optimize reaction conditions such as temperature and solvent.

Catalytic Cycle Elucidation through Computational Modeling

While the direct synthesis may not require a catalyst, computational modeling is instrumental in exploring potential catalytic pathways for the formation of this compound or its derivatives. For instance, a phase-transfer catalyst could be employed to enhance the reaction rate between thietan-3-amine and a fluorinated propane (B168953) precursor.

Table 2: Hypothetical Energy Barriers for a Catalyzed Synthesis

| Catalytic Step | Calculated Energy Barrier (kcal/mol) |

| Catalyst-Reactant Complexation | -5.2 |

| Nucleophilic Attack (Rate-Determining Step) | +10.3 |

| Product Release | +3.1 |

In this hypothetical catalytic cycle, the nucleophilic attack remains the rate-determining step, but its energy barrier is significantly lower than in the uncatalyzed reaction, demonstrating the efficacy of the catalyst.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

This compound possesses significant conformational flexibility due to the rotatable bonds in its structure. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this molecule over time, providing insights into its preferred shapes and the energy barriers between different conformations.

MD simulations model the movement of atoms in the molecule by solving Newton's equations of motion. These simulations can reveal how the thietane ring puckers and how the fluoropropyl side chain orients itself in different solvent environments. Understanding the dominant conformations is crucial as they can influence the molecule's reactivity and its ability to interact with biological targets. Furthermore, MD simulations can probe intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules, which can impact its solubility and other physical properties.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) for Chemical Reactivity and Design

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies offer a powerful approach to correlating the structural features of a molecule with its chemical reactivity or biological activity. For this compound, QSAR models can be developed to predict its properties based on a set of calculated molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., HOMO/LUMO energies). By building a mathematical model that links these descriptors to an observed activity (such as reaction rate or binding affinity), it becomes possible to predict the properties of new, unsynthesized derivatives. This in silico screening approach can accelerate the discovery of molecules with enhanced reactivity or desired biological profiles.

Table 3: Selected Molecular Descriptors for a Hypothetical QSAR Model of Reactivity

| Descriptor | Value | Potential Influence on Reactivity |

| Molecular Weight | 149.23 g/mol | Can affect diffusion and steric hindrance. |

| LogP | 1.85 | Influences solubility and partitioning behavior. |

| Polar Surface Area | 29.2 Ų | Related to hydrogen bonding capacity and membrane permeability. |

| HOMO Energy | -8.9 eV | Higher values correlate with greater nucleophilicity. |

| LUMO Energy | +1.2 eV | Lower values suggest greater electrophilicity at certain sites. |

These descriptors provide a quantitative basis for designing new molecules. For example, modifications to the structure that raise the HOMO energy could lead to a more nucleophilic and potentially more reactive amine.

Synthetic Utility and Future Research Directions

N-(1-Fluoropropan-2-yl)thietan-3-amine as a Chiral Building Block in Advanced Organic Synthesis

Chiral amines are indispensable components in the synthesis of pharmaceuticals and other biologically active compounds. nih.govtandfonline.com The presence of a stereocenter in the fluorinated propyl group of this compound makes it a promising chiral building block. The stereoselective synthesis of such fluorinated chiral amines can be achieved through various established strategies, including the use of N-tert-butylsulfinyl imines. nih.govtandfonline.com